molecular formula C14H11ClO2 B6381149 5-(3-Acetylphenyl)-3-chlorophenol, 95% CAS No. 1261971-92-9

5-(3-Acetylphenyl)-3-chlorophenol, 95%

Cat. No. B6381149
CAS RN: 1261971-92-9
M. Wt: 246.69 g/mol
InChI Key: JETGRYMVIZUOLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Acetylphenyl)-3-chlorophenol, 95% (5-APC-3-CP) is a chemical compound that is a white, crystalline solid. It is a derivative of phenol and is used in a variety of applications, including as an intermediate in the manufacture of pharmaceuticals and other products. 5-APC-3-CP has a melting point of 189-190°C, a boiling point of 360°C, and a density of 1.18 g/cm3. It is soluble in methanol, ethanol, and acetone, but insoluble in water.

Mechanism of Action

The mechanism of action of 5-(3-Acetylphenyl)-3-chlorophenol, 95% is not well understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the transmission of nerve impulses. Inhibition of this enzyme can lead to an increase in the amount of acetylcholine in the body, which can have a variety of effects, including improved memory and learning.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Acetylphenyl)-3-chlorophenol, 95% are not well understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the transmission of nerve impulses. Inhibition of this enzyme can lead to an increase in the amount of acetylcholine in the body, which can have a variety of effects, including improved memory and learning, increased alertness and concentration, and increased muscle strength.

Advantages and Limitations for Lab Experiments

5-(3-Acetylphenyl)-3-chlorophenol, 95% has several advantages and limitations when used in lab experiments. One of the main advantages is its low cost and availability. It is also relatively easy to synthesize and is stable under a variety of conditions. However, it is also highly flammable and can be toxic if inhaled or ingested, so it should be handled with caution.

Future Directions

There are several potential future directions for the use of 5-(3-Acetylphenyl)-3-chlorophenol, 95%. One potential use is in the development of new drugs for the treatment of Alzheimer’s disease, as it is believed to act as an inhibitor of the enzyme acetylcholinesterase. Another potential use is in the development of compounds for use as fluorescent probes for imaging in biological systems. Additionally, it could be used in the synthesis of other compounds for use in the synthesis of pharmaceuticals and other products. Finally, it could be used as a reagent in the synthesis of compounds used in the treatment of cancer.

Synthesis Methods

5-(3-Acetylphenyl)-3-chlorophenol, 95% can be synthesized by a two-step process. In the first step, 3-chlorophenol is reacted with acetic anhydride in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form 5-chloro-3-acetylphenol. In the second step, the 5-chloro-3-acetylphenol is heated with an acid, such as sulfuric acid or hydrochloric acid, to form 5-(3-Acetylphenyl)-3-chlorophenol, 95%.

Scientific Research Applications

5-(3-Acetylphenyl)-3-chlorophenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including 5-aminolevulinic acid, which is used in the treatment of certain types of cancer. It has also been used as a reagent in the synthesis of compounds that can be used as fluorescent probes for imaging in biological systems. In addition, it has been used as a reagent in the synthesis of compounds used in the treatment of Alzheimer’s disease.

properties

IUPAC Name

1-[3-(3-chloro-5-hydroxyphenyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9(16)10-3-2-4-11(5-10)12-6-13(15)8-14(17)7-12/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETGRYMVIZUOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685945
Record name 1-(3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Acetylphenyl)-3-chlorophenol

CAS RN

1261971-92-9
Record name 1-(3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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